Nickel sulfamate

Vue d'ensemble

Description

Nickel sulfamate is a chemical compound of nickel . It is found abundantly in nature in laterite ore minerals, such as limonite, garnierite, and pentlandite . Nickel has a biological role and is found in certain enzymes, including urease, hydrogenase, methylcoenzyme M reductase, and carbon monoxide dehydrogenase .

Synthesis Analysis

Nickel sulfamate nanoparticles have been successfully synthesized by the solvothermal method using ethylene glycol . The electrochemical recovery of nickel from an industrial sulfamate effluent has been reported, using an electrochemical reactor operated at constant current in batch-recycle mode .

Molecular Structure Analysis

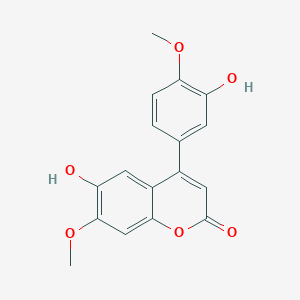

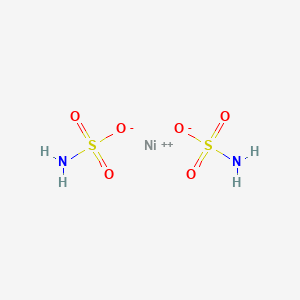

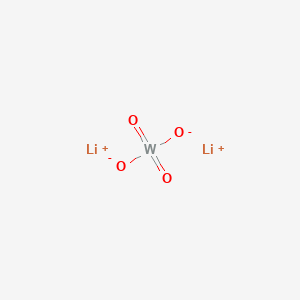

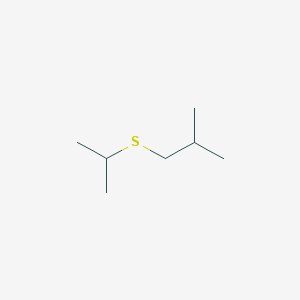

The molecular formula of Nickel sulfamate is Ni(SO3NH2)2 H4N2NiO6S2 . The IUPAC name is nickel (2+);disulfamate . The InChI is 1S/2H3NO3S.Ni/c21-5 (2,3)4;/h2 (H3,1,2,3,4);/q;;+2/p-2 . The Canonical SMILES is NS (=O) (=O) [O-].NS (=O) (=O) [O-]. [Ni+2] .

Chemical Reactions Analysis

Nickel metal dissolves slowly in dilute sulphuric acid to form the aquated Ni (II) ion and hydrogen, H 2. In aqueous solution, Ni (II) is present as the complex ion [Ni (H 2 O) 6] 2+. Ni (s) + H 2 SO 4 (aq) Ni 2+ (aq) + SO 42− (aq) + H 2 (g) .

Physical And Chemical Properties Analysis

Nickel sulfamate has a molecular weight of 250.87 g/mol . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors . It has no rotatable bond count . The exact mass is 249.886420 g/mol .

Applications De Recherche Scientifique

Electroplating and Surface Treating Agent

Nickel (II) sulfamate is widely used as an electroplating and surface treating agent . It is used in various industries for metal coloring and casting .

Microstructure Engineering

Nickel sulfamate plays a significant role in microstructure engineering. It is used in the electrodeposition of nickel on AISI 430 substrate from a sulfamate bath with ionic and nonionic additives . The concentration of these additives, especially NaCl, modifies the nickel microstructure .

Corrosion Prevention

Nickel sulfamate is used in electrochemical deposition, an economical and environment-friendly low-temperature processing method, for corrosion prevention . It is gaining renewed interest for functional coatings for electronics, energy conversion and storage systems, biomedical applications, and joining of metallic and ceramic components .

Decorative Purposes

Electrodeposited nickel and nickel alloys, which can be achieved using nickel sulfamate, are used for decorative purposes .

Wear Resistance

Nickel sulfamate is used in the automotive, oil and gas, and marine industries, especially in applications where hardness and wear resistance are essential .

Micro-Electro-Mechanical Systems (MEMS) Devices

In the basic electroforming process, nickel sulfamate plating is extensively applied for the preparation of micro-electro-mechanical systems (MEMS) devices . For this application, nickel films are required for their low internal stress and high hardness .

Nickel-Cobalt Alloys

Nickel sulfamate is used in the electrodeposition of nickel-cobalt alloys, which are important functional materials due to their unique magnetic and mechanical properties . These characteristics can be well manipulated when electrodeposition is applied .

Miniaturized Electronic Devices

Nickel sulfamate is used in the preparation of nickel-cobalt alloys for the application as micro-components in miniaturized electronic devices . The mechanical properties on the micro-scale are evaluated for this application .

Mécanisme D'action

Target of Action

Nickel sulfamate primarily targets the surface of materials that require a coating of nickel . It is widely used in industrial surface finishing processes for electrodeposition of nickel . The compound interacts with the material’s surface, depositing a layer of nickel that is characterized by low internal stress and high deposition rates .

Mode of Action

Nickel sulfamate operates through an electrodeposition process . In this process, a power supply applies a direct current as a driving force, which causes the nickel ions in the nickel sulfamate solution to be reduced and deposited onto the material’s surface . The resulting nickel coating has unique properties such as precision, hardness, and controlled internal stress .

Biochemical Pathways

For instance, nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, catalyzing a variety of chemical reactions . .

Pharmacokinetics

They are known to cause allergic reactions, and prolonged exposure can lead to serious health issues .

Result of Action

The primary result of nickel sulfamate’s action is the formation of a nickel coating on the target material . This coating is characterized by low internal stress, high deposition rates, and good ductility . These properties make nickel sulfamate particularly useful in applications that require precise sizing, such as electroforming .

Action Environment

The effectiveness of nickel sulfamate can be influenced by various environmental factors. For instance, the pH of the solution can affect the quality of the nickel deposits . Additionally, the temperature and current density during the electrodeposition process can also alter the characteristics of the deposit . Therefore, careful control of these environmental factors is crucial for optimizing the action of nickel sulfamate .

Safety and Hazards

Propriétés

IUPAC Name |

nickel(2+);disulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3NO3S.Ni/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERTUBUCQCSNJU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni(SO3NH2)2, H4N2NiO6S2 | |

| Record name | Nickel(II) sulfamate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Nickel(II)_sulfamate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5329-14-6 (Parent) | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2065622 | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nickel sulfamate, 50% aqueous solution: blue-green liquid; [MSDSonline] | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) sulfamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Nickel sulfamate | |

CAS RN |

13770-89-3 | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using nickel sulfamate baths for electroplating compared to other nickel salts like nickel sulfate?

A1: Nickel sulfamate baths offer several advantages: [, , , , ]

Q2: What are the common additives used in nickel sulfamate baths and how do they affect the deposit properties?

A3:

- Sodium Dodecyl Sulfate (SLS): Improves the leveling and brightness of the deposit. [, ] The concentration of SLS significantly influences the mechanical properties and can lead to structural changes in the deposit. []

Q3: Can organic solvents be used in nickel sulfamate baths and how do they affect the properties of the deposit?

A4: Yes, organic solvents like formamide can be used. They offer a wider electrochemical window, enabling the deposition of metals with more electronegative potentials than hydrogen. Deposits from such baths have shown fine-grained structure, moderate hardness, and a correlation between hydrogen content and hardness. [, ]

Q4: What is the role of agitation in nickel sulfamate electroplating?

A5: Agitation, particularly ultrasonic agitation, plays a crucial role in: [, ]

Q5: How does the addition of nanoparticles, like alumina (Al2O3) or zirconia (ZrO2), affect the properties of nickel deposits?

A6: Incorporating nanoparticles like Al2O3 and ZrO2 into the nickel matrix can significantly enhance the mechanical properties, including hardness and wear resistance, of the resulting composite coatings. [, , ]

Q6: How does the presence of chloride ions affect the anodic behavior of nickel in a nickel sulfamate bath?

A7: Chloride ions play a crucial role in preventing the passivation of nickel anodes, particularly at low current densities. This improves the efficiency and stability of the electroplating process. [, ]

Q7: What electrochemical techniques are used to study the kinetics of electrode reactions in nickel sulfamate solutions?

A8: Techniques like multipulse current measurements and electrochemical impedance spectroscopy (EIS) are valuable tools for understanding the kinetics of electrode reactions, including: [, ]

Q8: How can real-time stress sensors be used in nickel sulfamate electroforming?

A9: Real-time stress sensors offer valuable insights during the electroforming process: []

Q9: What are the environmental concerns associated with traditional boric acid-containing nickel sulfamate baths?

A10: Boric acid-containing effluents face increasing regulations due to their potential environmental impact. Research is focused on finding less harmful alternatives, such as organic acid buffers, for more sustainable electroplating practices. []

Q10: How can electrodialysis be applied for resource recovery from nickel sulfamate plating rinse water?

A11: Electrodialysis offers a promising approach for recovering valuable components from rinse water: []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)

![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)